1-(4-Methoxyphenyl)-3-(naphtho[1,2-d]thiazol-2-yl)urea
Description
1-(4-Methoxyphenyl)-3-(naphtho[1,2-d]thiazol-2-yl)urea is a heterocyclic urea derivative featuring a naphthothiazole core linked to a 4-methoxyphenyl group via a urea bridge. The methoxy substituent on the phenyl ring enhances electronic and steric properties, influencing binding affinity and pharmacokinetics. Its synthesis typically involves coupling naphtho[1,2-d]thiazol-2-amine with 4-methoxyphenyl isocyanate, followed by purification and structural validation via spectroscopic methods (e.g., IR, NMR, MS) .
Properties
IUPAC Name |
1-benzo[e][1,3]benzothiazol-2-yl-3-(4-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c1-24-14-9-7-13(8-10-14)20-18(23)22-19-21-17-15-5-3-2-4-12(15)6-11-16(17)25-19/h2-11H,1H3,(H2,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FETFLOJOXONAKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=NC3=C(S2)C=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-3-(naphtho[1,2-d]thiazol-2-yl)urea typically involves the reaction of 4-methoxyaniline with naphtho[1,2-d]thiazol-2-yl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-3-(naphtho[1,2-d]thiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
1-(4-Methoxyphenyl)-3-(naphtho[1,2-d]thiazol-2-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-3-(naphtho[1,2-d]thiazol-2-yl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Findings :
- Methoxy vs. Halogen Substituents : The 4-methoxy group in the target compound improves AA2AR binding via hydrogen bonding with Asn253 and π-π interactions, whereas chloro or trifluoromethyl groups introduce steric bulk or electronic withdrawal, reducing affinity .
- Thiourea Analogues: Replacement of urea with thiourea (e.g., 1-(4-methoxyphenyl)-3-(naphthothiazol-2-yl)thiourea) decreases binding energy due to reduced H-bond donor capacity .
Heterocyclic Modifications in the Core Structure
Compounds with alternative heterocycles (e.g., pyrazole, triazole) or fused systems demonstrate divergent pharmacological targets:
Key Findings :
- Naphthothiazole vs. Pyrazole/Triazole Cores : The naphthothiazole-urea system favors CNS targets (e.g., AA2AR), while pyrazole/triazole derivatives exhibit broader anticancer or antimicrobial activity due to varied electronic profiles .
- Anti-Cancer Potency : The target compound’s LD₅₀ (200 mg/kg) is comparable to Bicalutamide, a clinical androgen receptor antagonist, but with lower cytotoxicity .
Physicochemical and Pharmacokinetic Properties
Key Findings :
- Methoxy vs. Halogen Effects : The 4-methoxy group reduces lipophilicity (LogP = 3.8) compared to halogenated derivatives (LogP > 4), enhancing aqueous solubility and metabolic stability .
- Pharmacokinetic Limitations : High plasma protein binding (>88%) and moderate metabolic stability may necessitate structural optimization for in vivo efficacy.
Biological Activity
1-(4-Methoxyphenyl)-3-(naphtho[1,2-d]thiazol-2-yl)urea is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial properties, cytotoxic effects, and potential mechanisms of action based on recent studies.
Chemical Structure
The structure of this compound can be represented as follows:
This compound features a methoxyphenyl group and a naphtho[1,2-d]thiazole moiety, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the compound's significant antimicrobial properties. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against various bacterial strains:
| Bacterial Strain | MIC (μg/mL) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | Inhibition of protein synthesis |
| Enterococcus faecalis | 62.5 - 125 | Disruption of nucleic acid and peptidoglycan production |
| Escherichia coli | 31.25 - 125 | Bactericidal activity |
The compound exhibits bactericidal effects primarily through the inhibition of protein synthesis pathways, leading to subsequent disruption in nucleic acid and peptidoglycan production .
Cytotoxicity Studies
Cytotoxicity assays using the MTT method have been employed to evaluate the safety profile of this compound. The results indicate that the compound has a low cytotoxic effect on mammalian cell lines, with an EC50 greater than 50 μM in HepG2 cells . This suggests a favorable therapeutic index for potential clinical applications.
The proposed mechanism of action involves interaction with specific amino acid residues at the active sites of bacterial enzymes. Molecular docking studies have shown that the compound forms stable interactions with residues such as Ile12, Lys83, and Gly220, which are crucial for its antibacterial efficacy .
Case Studies
A series of case studies have been conducted to further investigate the biological activity of this compound:
- Study on MRSA Biofilm Formation : The compound was tested for its ability to inhibit biofilm formation in Methicillin-resistant Staphylococcus aureus (MRSA). Results demonstrated significant inhibition at concentrations as low as 0.007 mg/mL, indicating its potential as a biofilm disruptor .
- Leishmanicidal Activity : In vitro studies revealed that derivatives of this compound exhibited leishmanicidal activity against Leishmania infantum, showcasing significant ultrastructural changes in treated parasites. The most potent derivatives reduced parasite survival while maintaining low toxicity to host cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
